3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound is a substituted 1,4-dihydroquinolin-4-one derivative characterized by a 4-ethoxybenzoyl group at position 3, a methoxy group at position 6, and a 2-methoxyphenylmethyl substituent at position 1.
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-4-33-20-11-9-18(10-12-20)26(29)23-17-28(16-19-7-5-6-8-25(19)32-3)24-14-13-21(31-2)15-22(24)27(23)30/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWQVATFGMJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chloromethane, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of 3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one. Research indicates that this compound may inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth and apoptosis. For instance:
- Case Study : A study demonstrated that the compound effectively reduced cell viability in MCF-7 breast cancer cells through apoptosis induction, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which play crucial roles in inflammatory responses.
- Case Study : In an experimental model of acute inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Case Study : A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects on bacterial growth .
Data Table: Summary of Applications and Findings
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Reduced viability in MCF-7 cells |
| Anti-inflammatory | Inhibition of cytokines | Significant reduction in edema |
| Antimicrobial | Disruption of microbial membranes | Inhibitory effects on Staphylococcus aureus |
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The ethoxybenzoyl and methoxy groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural analogs of this compound vary in substituent groups, electronic properties, and synthetic routes. Below is a detailed analysis of key analogs and their distinguishing features:
Substituent Modifications on the Quinoline Core
a) 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- Key Difference : Replaces the benzoyl group with a sulfonyl moiety (4-ethoxybenzenesulfonyl).
- The 4-methoxyphenylmethyl substituent (vs. 2-methoxyphenyl in the target compound) may reduce steric hindrance, enhancing solubility .
b) 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Key Difference : Substitutes 4-ethoxybenzoyl with 4-fluorobenzoyl and replaces the 6-methoxy group with ethoxy.
- Impact : Fluorine’s electronegativity increases lipophilicity and metabolic stability. The ethoxy group at position 6 may enhance membrane permeability compared to methoxy .
c) 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one
- Key Difference : Features a chlorophenylmethyl group and a bulky 4-isopropylphenylsulfonyl substituent.
Physicochemical and Crystallographic Properties
- Melting Points : Analogs such as 4k () exhibit melting points of 223–225°C, suggesting high thermal stability due to aromatic stacking and hydrogen bonding .
- Crystal Packing: notes π-π stacking interactions (centroid distances: 3.612–3.771 Å) stabilizing the crystal lattice, a feature likely shared by the target compound .
- Hydrogen Bonding : emphasizes the role of hydrogen-bonding patterns in dictating solubility and crystallinity. The 2-methoxyphenyl group in the target compound may form weaker H-bonds compared to 4-methoxy analogs, affecting dissolution rates .
Biological Activity
3-(4-Ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of dihydroquinolines, which have been studied for various pharmacological effects, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 431.5 g/mol. The structural features include an ethoxybenzoyl group and a methoxyphenylmethyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H27NO4 |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of dihydroquinoline derivatives. For instance, research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
A study conducted by Zhao et al. (2023) demonstrated that derivatives of dihydroquinolines can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of survival signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Research shows that similar quinoline derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted that modifications in the benzoyl group significantly influence the antimicrobial efficacy, with certain derivatives showing enhanced activity against resistant strains .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and microbial growth.
- Receptor Interaction : It may modulate receptor-mediated signaling pathways that are crucial for cell survival and proliferation.
Case Studies
- Anticancer Activity : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Efficacy : A study evaluating the compound against Staphylococcus aureus and Escherichia coli found significant reductions in bacterial counts at low concentrations, indicating its potential as a therapeutic agent against bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
